Doripenem hydrate
描述
Synthesis Analysis
Doripenem hydrate's synthesis involves a practical large-scale process starting from p-nitrobenzyl-protected enolphosphate and N-(p-nitrobenzyloxycarbonyl)-protected aminomethylpyrrolidine. This process has been optimized to remove impurities effectively and requires no chromatographic purification, yielding doripenem as a sterile crystalline powder. A different synthesis route involves the condensation of specific protected intermediates followed by deprotection, achieving an overall yield of about 26% based on the starting materials (Nishino et al., 2003) (Ai, 2006).
Molecular Structure Analysis
Doripenem's molecular structure includes a 1β-methyl group, contributing to its stability and broad-spectrum activity. It exists primarily as a monohydrate phase in commercial formulations, although dihydrate and anhydrous forms have been characterized. These various forms exhibit different physical properties but share the same active moiety responsible for doripenem's antibacterial action (Colombo et al., 2014).
Chemical Reactions and Properties
Doripenem's chemical stability and reactivity are influenced by its carbapenem backbone, making it resistant to degradation by most β-lactamases. This resistance extends its activity spectrum to include bacteria that produce these enzymes, a significant advantage over other antibiotics. Its chemical properties allow for a potent bactericidal effect against a range of pathogens without the need for cilastatin, a compound required to inhibit the renal metabolism of some other carbapenems (Walsh, 2007).
Physical Properties Analysis
The physical properties of doripenem, such as solubility and crystalline form, are crucial for its formulation and delivery as an injectable antibiotic. The monohydrate form, in particular, offers advantages in stability and solubility, important for its effectiveness and shelf-life as a pharmaceutical product (Colombo et al., 2014).
Chemical Properties Analysis
Doripenem's chemical properties, including its resistance to hydrolysis by human renal dehydropeptidase I and its broad-spectrum β-lactamase stability, make it a versatile agent against a wide array of bacterial pathogens. Its structural attributes contribute to its high affinity for target penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis and bactericidal activity against susceptible organisms (Davies et al., 2008).
科学研究应用
Structural Characterization : Doripenem hydrate's structural characterization facilitates quantitative analyses of drugs in polycrystalline and amorphous matrices. This is crucial for industrial process control and legal protection (Colombo, Masciocchi, & Palmisano, 2014).
Affinity for Penicillin-Binding Proteins : It exhibits high affinity for penicillin-binding proteins in bacteria like Pseudomonas aeruginosa and Escherichia coli, leading to bacterial cell death (Davies, Shang, Bush, & Flamm, 2008).
Treatment of Pseudomonas Aeruginosa Pneumonia : Doripenem is effective in treating Pseudomonas aeruginosa pneumonia, with efficacy equivalent to meropenem and imipenem (Bretonnière et al., 2010).
Activity Against Staphylococcus Aureus : It has high activity against oxacillin-susceptible Staphylococcus aureus and coagulase-negative staphylococci (Fritsche, Stilwell, & Jones, 2005).
Optimal Dosing in Critically Ill Patients : Extended infusions of doripenem maximize target blood concentrations, enhancing bacterial killing in critically ill pneumonia patients (Roberts & Lipman, 2013).
Broad-Spectrum Antibiotic Applications : It is approved for treating complicated urinary tract and intra-abdominal infections and has potential for use in hospital-acquired pneumonia (Pillar et al., 2008).
Effectiveness Against Various Bacteria : Doripenem hydrate shows broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria (Álvarez-lerma, Grau, & Ferrández, 2009).
In Vitro Activity Against Gram-Negative Pathogens : It has potent in vitro activity against gram-negative pathogens, especially Pseudomonas aeruginosa, and limited ability to select for carbapenem-resistant mutants (Sahm, 2009).
Activity Against Klebsiella and Enterobacteriaceae : Doripenem shows effectiveness against Klebsiella and Enterobacteriaceae isolates, even with the presence of extended-spectrum β-lactamases (Mushtaq, Ge, & Livermore, 2004).
Inhibitory Concentrations in Renal Therapy : The drug maintains concentrations above the minimum inhibitory concentration during continuous renal replacement therapy (CRRT) and slow low-efficiency dialysis (SLED) (Wieczorek, Tokarz, Gaszyński, & Gaszyński, 2014).
安全和危害
属性
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957788 | |
Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doripenem hydrate | |
CAS RN |
364622-82-2 | |
Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doripenem hydrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORIPENEM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。